Shishijimicin B

Description

Historical Context of Discovery and Isolation from Marine Organisms

The shishijimicins represent a fascinating example of potent bioactive compounds originating from marine ecosystems, which are a prolific source of novel secondary metabolites. nih.govmdpi.commdpi.com While many enediynes are isolated from terrestrial bacteria, the shishijimicins are notable for their marine origin. nih.gov

The shishijimicin family, including Shishijimicin B, was first isolated in 2003 from the lipophilic extract of a marine ascidian, Didemnum proliferum. wikipedia.orgresearchgate.netnih.gov Ascidians, or sea squirts, are marine invertebrates that have proven to be a rich source of natural products, often produced by symbiotic microorganisms. mdpi.comiomcworld.com Shishijimicins A, B, and C were all identified from this single organism. nih.govresearchgate.net

The specific specimen of the thin, encrusting orange ascidian Didemnum proliferum from which the shishijimicins were discovered was collected off the coast of the Fiji Islands. nih.govresearchgate.net

Isolation from Didemnum proliferum

Classification within the Enediyne Natural Products Family

The enediyne family is broadly categorized based on the size of its core carbocyclic ring. researchgate.net this compound and its relatives are classified within the 10-membered ring subfamily. nih.govpnas.org

Enediyne natural products are typically divided into two main subcategories: those with a 9-membered ring core and those with a 10-membered ring core. pnas.orgresearchgate.net The shishijimicins, including this compound, belong to the 10-membered enediyne family. wikipedia.orgnih.govsmu.edu This group is generally more stable as discrete small molecules compared to their 9-membered counterparts, which often require an associated protein for stability. nih.gov

The 10-membered enediynes are further subdivided. This compound is part of the calicheamicin-like subfamily, which also includes the esperamicins and namenamicin. nih.gov This is distinct from the other major subgroup, the anthraquinone-fused enediynes like dynemicin. nih.govnih.gov

A key feature shared by shishijimicins, namenamicin, and calicheamicin (B1180863) is the presence of the same aglycone core, known as calicheamicinone (B156449). nih.govresearchgate.netrsc.org Namenamicin is also of marine origin. nih.gov What distinguishes the shishijimicins from calicheamicin and most other enediynes is a unique β-carboline moiety attached to their sugar portion, which is thought to contribute to their mode of action by intercalating into DNA. nih.gov

| Compound Family | Enediyne Ring Size | Subfamily | Shared Core | Distinguishing Feature |

| Shishijimicins | 10-membered wikipedia.org | Calicheamicin-like nih.gov | Calicheamicinone nih.gov | β-carboline moiety nih.gov |

| Calicheamicins | 10-membered nih.gov | Calicheamicin-like nih.gov | Calicheamicinone rsc.org | Lacks β-carboline moiety |

| Namenamicin | 10-membered nih.gov | Calicheamicin-like nih.gov | Calicheamicinone nih.gov | Lacks β-carboline moiety |

| Dynemicins | 10-membered nih.gov | Anthraquinone-fused nih.gov | Bicyclo[7.3.1]enediyne oup.com | Fused anthraquinone |

Distinction as 10-Membered Ring Enediynes

Structural Distinctions within the Shishijimicin Family (A, B, C)

The three characterized members of the shishijimicin family—A, B, and C—are structurally very similar, sharing the same calicheamicinone enediyne core and the characteristic β-carboline disaccharide unit. nih.govnih.gov The differences between them lie in the substitutions on the sugar domains. u-tokyo.ac.jp

Specifically, this compound is distinguished from Shishijimicin A by the absence of a methylthio group at the 4'-position of the thiosugar; this position is instead occupied by a hydrogen atom. u-tokyo.ac.jp It shares the same isopropylamino group on the terminal sugar with Shishijimicin A. Shishijimicin C, in contrast, has the methylthio group like Shishijimicin A but features an ethylamino group instead of an isopropylamino group. u-tokyo.ac.jp

| Compound | R1 Group (at 4' of thiosugar) | R2 Group (on terminal amino sugar) |

| Shishijimicin A | -SMe | i-Pr |

| This compound | -H | i-Pr |

| Shishijimicin C | -SMe | Et |

| Data sourced from Nicolaou K. C. (2015). u-tokyo.ac.jp |

Unique Carboline Structural Motif

A distinguishing feature of the shishijimicins, setting them apart from other enediynes, is the presence of a β-carboline moiety. nih.gov This tricyclic aromatic structure is not found in other members of the enediyne family. The β-carboline unit is significant because it is known to intercalate into DNA, a mechanism by which it can interfere with DNA replication and repair processes. nih.gov This unique structural element is believed to contribute to the high cytotoxicity of the shishijimicins.

The synthesis of this complex carboline portion of the shishijimicin molecule has been a significant focus of research. nih.govresearchgate.net Synthetic strategies have been developed to construct this key structural feature, which is crucial for the molecule's biological activity. nih.gov

Novel Sugar Component

The shishijimicins also possess a novel sugar component. This part of the molecule is a conjugate of a hexose (B10828440) and a β-carboline, which is then attached to the calicheamicinone aglycone, the core enediyne structure. nih.gov The intricate carbohydrate domain of shishijimicin A, for instance, is a complex disaccharide. nih.gov

The specific sugars and their linkages are crucial for the molecule's ability to recognize and bind to the minor groove of DNA. wikipedia.org The total synthesis of shishijimicin A involves the challenging construction of this complex carbohydrate portion and its subsequent coupling to the enediyne core. wikipedia.orgthieme-connect.com

Overview of Research Significance in Chemical Biology and Organic Synthesis

The shishijimicins are of great interest in the fields of chemical biology and organic synthesis due to their potent biological activity and complex molecular architecture. nih.govwikipedia.org Their extreme cytotoxicity makes them promising candidates for development as payloads in antibody-drug conjugates (ADCs) for cancer therapy. researchgate.netacs.org ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. researchgate.net

Properties

Molecular Formula |

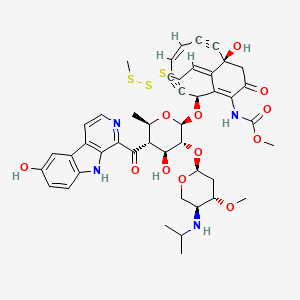

C45H50N4O12S3 |

|---|---|

Molecular Weight |

935.1 g/mol |

IUPAC Name |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15+/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |

InChI Key |

ZZARTURMLZVKIB-SVTPSXPYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes for Shishijimicin Family

Shishijimicin B belongs to the 10-membered enediyne family, which also includes the well-studied calicheamicins, esperamicins, and its direct relatives, Shishijimicin A and C. wikipedia.orgnih.gov The biosynthetic pathways for these molecules are thought to be highly similar, particularly in the formation of the reactive bicyclo[7.3.1]enediyne core. nih.govaip.org The gene clusters responsible for producing 9- and 10-membered enediynes share a common enediyne polyketide synthase (PKSE) gene, establishing a unified, divergent paradigm for the biosynthesis of the enediyne core. oup.com

The primary structural distinction between the Shishijimicins and other enediynes like calicheamicin (B1180863) is the presence of a unique β-carboline moiety attached to the glycosidic portion of the molecule. nih.gov This suggests the Shishijimicin biosynthetic gene cluster contains additional, specialized enzymes responsible for the synthesis and attachment of this carboline group.

Within the Shishijimicin family itself, the compounds differ in their sugar components. This compound is unique in that its disaccharide structure features a 4',6'-dideoxy-4'-pyridoindolylcarbonyl-β-D-glucose, which replaces the branched thiosugar found in Shishijimicins A and C. nih.gov This indicates that the biosynthetic pathway for this compound involves a distinct glycosyltransferase or tailoring enzyme that incorporates this specific sugar unit. The biosynthesis of the sulfur-containing components, like the trisulfide group, likely involves enzymes such as methionine γ-lyase, cysteine desulfurase, or selenocysteine (B57510) lyase, as identified in the calicheamicin gene cluster. aip.org

Genetic and Enzymatic Foundations of Enediyne Production

The ability to produce enediynes is rooted in the specialized secondary metabolism of certain microorganisms, primarily bacteria from the order Actinomycetales. nih.govnih.gov

Enediynes are classified as secondary metabolites, which are complex organic compounds not essential for the primary growth or reproduction of the organism. nih.govmdpi.com Instead, they are often produced during specific phases of the life cycle to provide a competitive advantage, such as warding off other microorganisms. mdpi.com The genes responsible for the biosynthesis of a secondary metabolite are typically organized together in a contiguous stretch of DNA known as a Biosynthetic Gene Cluster (BGC). nih.gov Genetic manipulation of these clusters offers a promising way to create novel structural analogs biosynthetically. nih.gov The enzymes involved in these pathways, particularly polyketide synthases (PKSs), are often large, multifunctional proteins that assemble the core scaffold of the molecule from simpler precursors. mdpi.com

The advent of high-throughput DNA sequencing and bioinformatics has revolutionized the discovery of enediyne natural products. oup.comnih.gov Researchers can now "mine" microbial genomes for BGCs that show promise for producing novel compounds. nih.gov This process often involves searching for conserved "hallmark" genes, such as the enediyne polyketide synthase (PKS) cassettes, which are essential for building the enediyne core. nih.govasm.org

Genome sequencing of potential producer strains allows for the direct identification and annotation of entire enediyne BGCs. asm.org By comparing new clusters to those of known enediynes, researchers can predict the structural novelty of the resulting compounds before undertaking extensive fermentation and isolation work. nih.gov This genomic approach has revealed that the biosynthetic potential to produce enediynes is far more widespread among bacteria, especially Actinobacteria, than previously realized from traditional screening methods. nih.govasm.org Bioinformatic tools like Genome Neighborhood Networks (GNNs) further aid in annotating gene functions and predicting structural features of the final products. oup.com

Role of Microbial Secondary Metabolism

Precursors and Intermediates in Biosynthesis

The complex structure of this compound is assembled from several fundamental metabolic precursors.

Enediyne Core : The enediyne "warhead" is a polyketide, derived from the head-to-tail condensation of acetate (B1210297) units (in the form of acetyl-CoA and malonyl-CoA) by an iterative Type I polyketide synthase (PKS). nih.gov Isotopic labeling studies on related enediynes confirm a linear polyketide as the precursor.

Sugar Moieties : The deoxy- and amino-sugar components are derived from primary metabolism, likely originating from glucose-1-phosphate. This precursor is converted into activated nucleotide sugars (e.g., TDP-glucose), which are then modified by a series of tailoring enzymes (dehydratases, aminotransferases, methyltransferases, etc.) to generate the specific sugars found in the final molecule. nih.gov

β-Carboline Moiety : The unique β-carboline portion of the Shishijimicins is believed to be derived from the amino acid L-tryptophan. The biosynthesis likely proceeds through a Pictet-Spengler reaction, a common biological strategy for constructing β-carboline frameworks. researchgate.net

While specific, stable intermediates in the this compound pathway have not been fully isolated, the biosynthesis is understood to proceed via an enzyme-sequestered linear polyene intermediate that is transformed by associated enzymes into the bicyclic core. researchgate.net

Chemoenzymatic Synthesis Approaches to Biosynthetic Fragments

The total chemical synthesis of complex natural products like Shishijimicin A has been achieved through highly convergent strategies. wikipedia.orgacs.org These routes involve the independent synthesis of advanced fragments, such as the carboline disaccharide and the hydroxy enediyne core, which are then coupled together in the final stages. acs.orggoogle.com

The synthesis of the unique carboline disaccharide domain of Shishijimicin A is a significant challenge in itself. One reported chemical synthesis of this fragment was accomplished in multiple steps, highlighting the complexity of creating this key biosynthetic piece in the lab. nih.govmdpi.com

Chemoenzymatic synthesis, which combines the precision of enzymes with the flexibility of chemical reactions, offers a powerful alternative for constructing such molecules or their fragments. For example, enzymes like glycosyltransferases are used in biotechnology to attach modified sugars to aglycones. google.com While a specific chemoenzymatic synthesis for a this compound fragment is not detailed in the provided literature, this approach is a key strategy in the broader field. The synthesis of linker-drugs for antibody-drug conjugates (ADCs), for which Shishijimicin is a payload candidate, often employs chemoenzymatic methods for conjugating the drug to the antibody. google.comresearchgate.net This demonstrates the feasibility and importance of combining chemical and enzymatic steps to manipulate complex biosynthetic structures.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR analysis of a complex molecule like Shishijimicin B, distinct chemical shifts (δ) would be observed for protons in different electronic environments. For example, protons on the aromatic β-carboline moiety would resonate in the downfield region (typically δ 7.0-9.0 ppm), while those on the sugar portions would appear in the more upfield region. sci-hub.sethieme-connect.commdpi.com Coupling constants (J values) between adjacent protons would further help to define the connectivity and dihedral angles between them.

Table 1: Representative ¹H NMR Data for a β-Carbolinone Precursor

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.21–7.22 | m | - |

| H-5 | 7.64 | d | 9.1 |

| H-7 | 8.26 | d | 8.6 |

| H-8 | 9.12–9.15 | m | - |

| NH (indole) | 12.70 | br s | - |

| NH (lactam) | 11.62 | br s | - |

This table is a representative example based on a related β-carbolinone and is intended for illustrative purposes. thieme-connect.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to determine the precise molecular formula of this compound. researchgate.netgoogle.com For instance, in the characterization of related synthetic intermediates, HRMS (ESI) was used to confirm the elemental composition by comparing the calculated mass with the experimentally found mass, often with a high degree of accuracy. sci-hub.sethieme-connect.com

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing the constituent parts of the molecule. ntu.edu.sg By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can deduce the structure of different subunits and how they are connected. This is particularly useful in analyzing the complex glycosidic linkages and the enediyne core of this compound.

Advanced Spectroscopic Methods for Stereochemical Assignment and Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical and challenging aspect of structural elucidation. For complex molecules like this compound, advanced spectroscopic methods are essential. Techniques such as 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) are used to establish through-bond and through-space correlations between atoms, which helps to define the relative stereochemistry of the various chiral centers. nih.gov

The absolute configuration is often determined by comparing experimental data with that of synthetic fragments of known stereochemistry or through methods like vibrational circular dichroism (VCD). mdpi.comfrontiersin.org In the synthesis of the carboline disaccharide domain of shishijimicin A, the stereostructures of key intermediates were assigned by ¹H NMR spectroscopic analysis, specifically through the observation of diagnostic nuclear Overhauser effects (nOe's). nih.gov

Computational Chemistry Approaches for Structural Prediction and Conformation

Computational chemistry has become an increasingly powerful tool in predicting and understanding the structure and conformational preferences of complex molecules. snu.edu.in Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the energies of different possible conformations of this compound, thereby identifying the most stable, and likely most populated, structures in solution. quantbiolab.com

These computational models can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants. frontiersin.org By comparing the computationally predicted data with the experimental data, researchers can gain confidence in their structural assignments. researchgate.net For example, computational studies have been used to understand the reactivity of the enediyne core, which is crucial to the biological activity of this class of compounds. researchgate.net

Analysis of Covalent and Non-Covalent Interactions within the Molecular Architecture

The three-dimensional structure of this compound is stabilized by a network of both covalent and non-covalent interactions. wikipedia.org Covalent bonds form the fundamental framework of the molecule, connecting the atoms into the β-carboline, the sugar moieties, and the enediyne core. nih.gov

Non-covalent interactions, while weaker than covalent bonds, play a critical role in defining the molecule's shape and flexibility. wikipedia.org These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. wikipedia.orgmdpi.com For instance, intramolecular hydrogen bonds can exist between hydroxyl groups on the sugar residues and nitrogen or oxygen atoms elsewhere in the molecule, helping to lock the conformation of the glycosidic linkages. The β-carboline unit is known to participate in π-stacking interactions, which could influence how this compound interacts with its biological targets. nih.gov The analysis of these interactions is often performed using a combination of spectroscopic data (like nOe's in NMR) and computational modeling. researchgate.netcore.ac.uk

Synthetic Methodologies and Total Synthesis Strategies

Retrosynthetic Analysis of Shishijimicin Scaffolds

The total synthesis of Shishijimicin A, a closely related analog of Shishijimicin B, has been reported, and the retrosynthetic analysis for both compounds is analogous. thieme-connect.comacs.orguoa.gr A convergent strategy is typically employed, dissecting the molecule into key building blocks that can be synthesized separately and then coupled. The primary disconnections are generally made at the glycosidic and amide bonds, yielding three main fragments: the enediyne core, the β-carboline unit, and the disaccharide portion. acs.orgresearchgate.net

The retrosynthetic strategy for Shishijimicin A, as detailed by Nicolaou and coworkers, involves the separation of the molecule into a carboline disaccharide fragment and a hydroxy enediyne thioacetate (B1230152) fragment. acs.org This approach allows for a modular and convergent synthesis.

A representative retrosynthetic analysis of the Shishijimicin scaffold is outlined below:

Disconnection of the trisulfide linkage and glycosidic bond: This step separates the enediyne aglycone from the carbohydrate and β-carboline domains.

Disconnection of the β-carboline unit: The β-carboline is disconnected from the sugar moiety.

Fragmentation of the enediyne core: The 10-membered enediyne ring is simplified into more manageable acyclic precursors. organic-chemistry.org

This strategic breakdown allows for the parallel synthesis of the complex fragments, which are then brought together in the final stages of the synthesis.

Total Synthesis Approaches to Key Domains

The successful construction of this compound relies on the efficient and stereoselective synthesis of its key structural domains.

The synthesis of the highly strained 10-membered enediyne core is a central challenge in the total synthesis of Shishijimicins. researchgate.netwikipedia.orgthieme-connect.com

The formation of the dienediyne linkage is a critical transformation. In the total synthesis of Shishijimicin A, a key step involves the coupling of an enediyne fragment with a protected sugar. wikipedia.org A notable reaction is the coupling with lithium (3Z)-3-hexene-1,5-diyne triisopropylsilyl chloride using Knochel's salt (LaCl3·2LiCl). wikipedia.org This highlights the use of organometallic reagents to form crucial carbon-carbon bonds in the synthesis of the enediyne core.

Achieving the correct stereochemistry of the enediyne core is paramount for its biological activity. The total synthesis of Shishijimicin A by Nicolaou's group addressed this challenge through a series of carefully controlled steps. wikipedia.org These included an intramolecular dipolar cycloaddition to establish a key stereocenter, followed by selective control of diastereoisomer formation in subsequent steps. wikipedia.org The geometric control of the newly formed double bond during a condensation reaction was also critical. organic-chemistry.org

The β-carboline portion of this compound is a known DNA intercalator and is crucial for its cytotoxic properties. thieme-connect.comwikipedia.org

The Pictet-Spengler reaction is a classic and effective method for constructing the β-carboline skeleton. mdpi.comnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. nih.govljmu.ac.uk In the synthesis of the β-carboline domain of Shishijimicin A, a dihydrocarboline intermediate was first formed from 5-methoxytryptamine, which was then aromatized to the corresponding β-carboline. nih.gov Modern variations of the Pictet-Spengler reaction, such as those catalyzed by palladium, offer alternative routes to substituted β-carbolines. researchgate.net

The following table summarizes key reactions in the synthesis of Shishijimicin domains:

| Domain | Key Reaction/Strategy | Reactants/Reagents | Purpose |

| Enediyne Core | Organometallic Coupling | Lithium (3Z)-3-hexene-1,5-diyne triisopropylsilyl chloride, Knochel's salt | Formation of dienediyne linkage wikipedia.org |

| Enediyne Core | Intramolecular Dipolar Cycloaddition | Oxime precursor | Stereochemical control organic-chemistry.orgwikipedia.org |

| β-Carboline Moiety | Pictet-Spengler Reaction | 5-Methoxytryptamine, Triphosgene (B27547), HBr/AcOH, Pd/C | Construction of the β-carboline ring system nih.gov |

Synthesis of the β-Carboline Moiety

Derivatization of Carboline Substructures

The synthesis of the distinctive β-carboline portion of the shishijimicins is a critical aspect of their total synthesis. nih.gov The β-carboline motif is a key pharmacophore found in numerous natural alkaloids and is known to intercalate with DNA. nih.gov

A common strategy for constructing the β-carboline skeleton is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization. Another classical method is the Bischler-Napieralski reaction, where an acylated tryptamine derivative cyclizes to form a dihydro-β-carboline, which can then be oxidized to the aromatic β-carboline.

In the context of shishijimicin synthesis, a developed route to an iodo-β-carboline derivative starts with 5-methoxytryptamine. nih.gov This starting material is treated sequentially with triphosgene and hydrobromic acid in acetic acid to produce a dihydrocarboline. nih.gov Aromatization is then achieved through oxidation with palladium on carbon in refluxing cumene. nih.gov

Glycosylation Strategies for the Disaccharide Unit

The disaccharide unit of this compound and its analogs is a complex structure that requires carefully planned glycosylation strategies for its assembly. nih.govmdpi.com

Synthesis of Thiosugar and Glycosyl Fluoride (B91410) Building Blocks

The synthesis of the carbohydrate components of shishijimicin involves the preparation of key building blocks, including a thiosugar and a glycosyl fluoride. nih.gov Thiosugars, where a sulfur atom replaces an oxygen in the sugar ring, are notable for their increased stability. encyclopedia.pub

The synthesis of the necessary N-alloc aminoglycosyl fluoride has been described. nih.gov This involves protecting the secondary amine with an alloc group, which is stable under the basic conditions anticipated for the subsequent carboline coupling. nih.gov The final step to form the glycosyl fluoride utilizes DAST (diethylaminosulfur trifluoride). nih.govnih.gov

Disaccharide Coupling Methodologies

The coupling of the individual sugar units to form the disaccharide is a pivotal step. The Mukaiyama protocol has been successfully employed for this purpose. nih.gov This method involves the use of a glycosyl fluoride as a donor and is promoted by a combination of silver perchlorate (B79767) (AgClO4) and tin(II) chloride (SnCl2) under anhydrous conditions. nih.gov This approach has been shown to proceed with high stereoselectivity, affording the desired disaccharide in good yield. nih.gov

Convergent Synthesis of Major Molecular Fragments

The total synthesis of shishijimicin A, a closely related compound, has been achieved through a convergent strategy. nih.govwikipedia.org This approach involves the independent synthesis of major fragments of the molecule, which are then combined in the later stages. wikipedia.orgscholarsresearchlibrary.com This method is generally more efficient for complex molecules than a linear synthesis. wikipedia.org

In the synthesis of the carboline disaccharide domain of shishijimicin A, a convergent approach was employed, bringing together three key building blocks: a carboline derivative, a methylthio sugar, and an N-alloc aminoglycosyl fluoride. nih.gov The successful coupling of these fragments was a significant step towards the total synthesis of the natural product. nih.govnih.gov

Development and Application of Novel Synthetic Reagents and Reactions

The synthesis of shishijimicin has spurred the development and application of novel synthetic methods. A notable example is the use of the Reetz–Müller-Starke reaction to create the central, sulfur-bearing quaternary carbon center. nih.govgrafiati.com This reaction was successfully applied to a dithioketal on a carbohydrate, a novel application of this methodology. nih.gov The reaction of the dithioketal with TMSCN and SnCl4 yielded the desired methylthio nitrile. nih.gov

Furthermore, the synthesis has involved the development and use of new sulfenylating reagents, such as PhthNSSMe. researchgate.net

Improvements in Synthetic Efficiency and Practicality

Significant efforts have been directed towards improving the efficiency and practicality of the total synthesis of shishijimicin A and its analogs. nih.gov These improvements are crucial for providing sufficient quantities of these complex molecules for further biological evaluation and the development of potential therapeutic applications like antibody-drug conjugates. researchgate.netresearchgate.net

Biological Activity and Molecular Mechanisms of Action

General Cytotoxic Activity Profile in Pre-Clinical Cellular Models

Shishijimicin B, a member of the enediyne class of natural products, demonstrates potent cytotoxic activity against a range of cancer cell lines. This activity is a hallmark of the shishijimicin family, which is isolated from the marine ascidian Didemnum proliferum. nih.govnih.gov

Cell Line Susceptibility (e.g., 3Y1, HeLa, P388 cells)

The shishijimicins, as a group, have shown remarkable potency in preclinical studies. While specific data for this compound's activity against the 3Y1 rat fibroblast and P388 murine leukemia cell lines is often presented in the context of the broader family, the cytotoxicity against HeLa human cervical cancer cells is well-documented. The shishijimicin family, including B, exhibits extremely potent cytotoxicity against HeLa cells, with IC₅₀ values in the picomolar range. nih.gov For instance, the family's IC₅₀ values against HeLa cells are reported to be between 1.8 and 6.9 pM. nih.gov Shishijimicin A, a closely related analog, displays IC₅₀ values of 2.0 pM against 3Y1 cells and 0.47 pM against P388 cells, suggesting a similar potent profile for this compound. nih.gov

Table 1: Cytotoxicity of the Shishijimicin Family Against Various Cell Lines

| Cell Line | IC₅₀ (pM) |

|---|---|

| HeLa | 1.8 - 6.9 nih.gov |

| 3Y1 (Shishijimicin A) | 2.0 nih.gov |

| P388 (Shishijimicin A) | 0.47 nih.gov |

Comparative Cytotoxicity within the Shishijimicin Family

The shishijimicin family consists of three main compounds: Shishijimicin A, B, and C. All three share the same calicheamicinone (B156449) enediyne core, which is responsible for their DNA-damaging capabilities. nih.gov The primary structural differences lie in the substituents on the β-carboline-disaccharide moiety. nih.gov Shishijimicin A is generally considered the most potent of the family. nih.gov The subtle structural variations among the shishijimicins lead to slight differences in their cytotoxic potency, though all remain exceptionally active compounds with picomolar IC₅₀ values. nih.govnih.gov

DNA Binding and Intercalation Studies

The potent cytotoxicity of this compound is attributed to its ability to interact with and damage DNA. This interaction is complex, involving both minor groove binding and intercalation, a dual-binding mode conferred by its unique chemical structure. researchgate.netnih.gov

Minor Groove Binding Affinity

Similar to other enediyne antibiotics like calicheamicin (B1180863), the oligosaccharide portion of this compound facilitates its binding to the minor groove of DNA. researchgate.net This initial binding event is crucial for positioning the reactive enediyne "warhead" in close proximity to the DNA backbone, setting the stage for DNA cleavage. researchgate.netnih.gov The interaction is thought to be stabilized by hydrogen bonding and van der Waals forces between the sugar residues and the floor of the minor groove.

Sequence Selectivity and Promiscuity in DNA Interactions

While the oligosaccharide-driven minor groove binding of enediynes often confers some degree of sequence selectivity, studies on Shishijimicin A suggest that the shishijimicins exhibit very low sequence selectivity in their DNA cleavage. researchgate.netnih.gov This promiscuity in targeting different DNA sequences may be a contributing factor to their extraordinary cytotoxicity. researchgate.netnih.gov The ability to damage DNA without a strict sequence requirement could allow these compounds to affect a broader range of genomic sites, leading to more extensive cellular damage. The β-carboline's intercalation may also play a role in this reduced sequence specificity. researchgate.netnih.govresearcher.life

DNA Strand Cleavage Mechanisms

The capacity of this compound to destroy cancer cells stems from its ability to induce lethal damage to DNA. This process is not direct but is initiated by a sophisticated activation cascade that transforms the relatively stable parent molecule into a highly reactive DNA-cleaving species.

The central feature of the shishijimicin warhead is a ten-membered enediyne carbocycle. asm.orgnih.govresearchgate.net Under specific conditions, this enediyne core undergoes a powerful chemical transformation known as the Bergman cycloaromatization. researchgate.netacs.orgorganic-chemistry.org This reaction is a thermal or triggered rearrangement that converts the enediyne structure into an aromatic ring. organic-chemistry.orgwikipedia.org For the reaction to proceed at physiological temperatures, a triggering event is necessary to overcome the high activation energy barrier. organic-chemistry.orgwikipedia.org The incorporation of the enediyne into a strained 10-membered ring, as seen in the shishijimicins, facilitates this process, making it possible at body temperature once activated. wikipedia.org

The product of the Bergman cycloaromatization is a transient but extremely reactive species: a 1,4-benzenoid diradical, also known as a p-benzyne diradical. researchgate.netacs.orgnih.govorganic-chemistry.org This diradical is the ultimate agent responsible for the compound's cytotoxic effects. asm.orgnih.gov Once formed within the cellular environment, this highly unstable intermediate aggressively seeks to stabilize itself by abstracting hydrogen atoms from nearby molecules. nih.govorganic-chemistry.orgnih.gov The strategic delivery of this diradical to the DNA is key to the compound's mechanism of action.

This compound, like other members of the calicheamicin family, remains inert until its "trigger" is pulled. acs.orgoup.com This activation is a redox-sensitive process initiated by cellular thiols, such as glutathione, which are abundant in the intracellular environment. researchgate.netacs.orgacs.orgnih.gov The shishijimicins possess a unique trisulfide group that acts as the trigger. acs.org Nucleophilic attack by a thiol on this trisulfide group initiates a cascade of reactions, leading to a structural change in the molecule. researchgate.netacs.orgnih.gov This change increases the strain on the enediyne ring, dramatically lowering the activation energy for the Bergman cycloaromatization and causing the spontaneous formation of the 1,4-benzenoid diradical. acs.orgacs.org

The DNA-damaging activity of this compound is executed once the 1,4-benzenoid diradical is generated. The carbohydrate portion of the molecule guides it to the minor groove of double-stranded DNA. researchgate.netacs.orgwikipedia.org Positioned securely, the diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA. nih.gov This action creates DNA-centered radicals on opposing strands. nih.govacs.org In the presence of molecular oxygen, these radicals undergo further reactions that lead to cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs). oup.comnih.govfrontiersin.org While SSBs can often be repaired by the cell, DSBs are far more cytotoxic and difficult to repair, frequently leading to cell death. nih.govwikipedia.org Studies on Shishijimicin A demonstrate that it efficiently causes double-strand scissions with very low sequence selectivity, which may account for its extraordinary cytotoxicity. researchgate.netacs.orgnih.gov

| Step | Description | Key Molecular Feature/Process | Outcome |

|---|---|---|---|

| 1. Activation | Reductive activation within the cell. | Allylic trisulfide group and cellular thiols (e.g., glutathione). researchgate.netacs.orgnih.gov | Initiation of the chemical cascade. |

| 2. Cycloaromatization | Rearrangement of the enediyne core. | Bergman Cycloaromatization. researchgate.netacs.orgorganic-chemistry.org | Formation of a reactive diradical. |

| 3. Diradical Formation | Generation of the ultimate DNA-damaging species. | 1,4-Benzenoid Diradical (p-benzyne). researchgate.netnih.gov | A highly reactive intermediate is formed. |

| 4. DNA Damage | The diradical attacks the DNA backbone. | Hydrogen atom abstraction from deoxyribose. nih.gov | Creation of single- and double-strand breaks. oup.com |

Role of Thiols and Redox Activation

Cellular Responses to DNA Damage Induction

The extensive DNA damage caused by this compound triggers a cascade of cellular responses designed to handle such genomic insults. These responses ultimately determine the fate of the cell.

Apoptosis Induction Pathways and Other Forms of Cell Death

This compound and its analogues are potent inducers of programmed cell death, or apoptosis, a primary mechanism contributing to their cytotoxicity against cancer cells. Apoptosis can be initiated through two main signaling routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. wikipedia.orgactaorthop.org Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. wikipedia.org

Studies on synthetic β-carboline derivatives, which constitute a core structural component of shishijimicins, have provided insight into the apoptotic mechanism. Assays using Annexin-V/PI dual staining confirmed the induction of apoptosis in HCT116 cells. researchgate.net Furthermore, these derivatives were shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. researchgate.net The intrinsic pathway is often triggered by cellular stress, such as that induced by DNA-damaging agents, and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. actaorthop.orgscielo.org.ar

Interestingly, research on related compounds from marine ascidians suggests that the induced apoptosis may be independent of the caspase pathway. semanticscholar.org This points towards alternative cell death mechanisms or the activation of caspase-independent apoptotic pathways, which can be initiated by factors such as apoptosis-inducing factor (AIF) released from the mitochondria. scielo.org.ar Patent filings for shishijimicin analogues confirm their utility in inducing apoptosis in cancer cells. google.com

Enzyme Inhibition and Other Molecular Target Identification

Inhibition of Topoisomerase II

Topoisomerase II is a critical nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow another strand to pass through, after which it re-ligates the break. mdpi.com Compounds that interfere with this process are known as topoisomerase II inhibitors and are effective anticancer agents. mdpi.comnih.gov These inhibitors are broadly classified into two groups: topoisomerase II poisons, which stabilize the transient DNA-enzyme complex (known as the cleavage complex), leading to permanent DNA breaks, and catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. mdpi.com

The β-carboline moiety, a key structural feature of shishijimicin, is found in various molecules known to possess topoisomerase II inhibitory activity. researchgate.net Synthetic 1-aryl-β-carboline derivatives have been shown to act as inhibitors of topoisomerase IIα, in addition to their ability to intercalate with DNA. researchgate.net This dual action of DNA intercalation and enzyme inhibition is a hallmark of many potent cytotoxic agents. While most clinically used drugs in this class are topoisomerase II poisons, the development of catalytic inhibitors is an active area of research to circumvent issues like multidrug resistance. nih.gov

Interaction with Other Biological Macromolecules (e.g., RNA synthesis inhibition)

Beyond its effects on DNA and topoisomerase, the broader molecular interactions of this compound are a subject of interest. The high potency of shishijimicins has led to their consideration as payloads for antibody-drug conjugates (ADCs), a strategy that uses antibodies to deliver cytotoxic agents directly to cancer cells. researchgate.net This approach is also being explored for other highly potent natural toxins. For example, alpha-amanitin (B190558), a toxin from the Amanita phalloides mushroom, is a highly selective allosteric inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA. researchgate.net Inhibition of RNA polymerase II leads to a shutdown of protein production, ultimately causing cell death. researchgate.net While direct evidence detailing this compound's inhibition of RNA synthesis is not prominent, the functional parallels with other ADC payloads like alpha-amanitin suggest that interference with fundamental cellular processes such as transcription could be a potential, though unconfirmed, aspect of its activity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Shishijimicins and Enediyne Analogues

The remarkable cytotoxicity of the shishijimicin family is intricately linked to its complex molecular architecture, which features an enediyne core, a unique disaccharide unit, a β-carboline group, and a methyl trisulfide trigger. thieme-connect.com Structure-activity relationship (SAR) studies, conducted through the total synthesis of shishijimicin A and a series of designed analogues, have been crucial in identifying the pharmacophoric contributions of each component. thieme-connect.comnih.gov

Key findings from SAR studies include:

The Trisulfide Trigger: The methyl trisulfide group is essential for activating the enediyne core. Analogues where this group is modified show significantly altered activity.

The Carbohydrate Unit: The disaccharide moiety plays a critical role in binding to the minor groove of DNA, positioning the enediyne warhead for its DNA-cleaving action. Modifications to the sugar units can impact this binding and, consequently, the compound's potency. nih.gov

The β-Carboline Moiety: This unit acts as a DNA intercalator, further anchoring the molecule to its target. researchgate.net SAR studies on β-carboline derivatives indicate that substitutions at the C-6 and C-7 positions can influence anticancer activity. researchgate.net

The Quinoline (B57606) Ring: In related natural products, the quinoline B-ring has been identified as a crucial element for topoisomerase I inhibition, highlighting the importance of the aromatic systems in enzyme interactions. semanticscholar.org

Systematic modification of these domains in synthetic analogues has allowed researchers to fine-tune the molecule's properties. A number of these analogues, equipped with functionalities for attachment to linkers, have demonstrated extremely potent cytotoxicities, making them suitable candidates for development as payloads in antibody-drug conjugates. researchgate.netnih.gov

Table 1: Cytotoxicity of Designed Shishijimicin A Analogues Data sourced from Nicolaou et al. (2018) as presented in a graphical abstract. researchgate.net

| Compound | R Group Modification | Potency (IC₅₀ against NCI-H460 cells, M) |

| Analogue 1 | R = H | 1.1 x 10⁻¹⁰ |

| Analogue 2 | R = Me | 1.4 x 10⁻¹⁰ |

| Analogue 3 | R = CH₂CH₂NHAlloc | 2.5 x 10⁻¹⁰ |

| Analogue 4 | R = CH₂CH₂NHEt | 1.9 x 10⁻¹⁰ |

Rational Design and Synthesis of Analogues and Derivatives for Research Applications

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries of Shishijimicin B is a critical step in exploring its structure-activity relationships and developing new therapeutic leads. These synthetic strategies often involve a convergent approach, where key fragments of the molecule are synthesized separately and then combined. mdpi.com

A streamlined total synthesis of Shishijimicin A has been developed, which also provides a platform for creating various analogues. acs.org This approach allows for the systematic modification of different parts of the molecule.

The enediyne core is the pharmacophore responsible for the DNA-cleaving activity of this compound. nih.gov Modifications to this core are aimed at modulating its reactivity to potentially reduce off-target toxicity while maintaining potent cytotoxicity. Synthetic strategies have been developed to create analogues with altered enediyne cassettes. These modifications can influence the temperature at which the Bergman cyclization occurs, thereby affecting the generation of the DNA-damaging p-benzyne diradicals. researchgate.net

The disaccharide and β-carboline components of this compound are crucial for its DNA recognition and binding. oup.comwikipedia.org Synthetic strategies have focused on creating a diverse range of analogues with variations in these moieties to probe their role in biological activity. The synthesis of the carboline disaccharide domain has been a significant achievement, enabling the creation of various derivatives. biochem2.comacs.org By altering the sugar units or the substitution pattern on the β-carboline ring, researchers can investigate how these changes affect DNA binding affinity and specificity. mdpi.compreprints.org These studies are essential for understanding the structure-activity relationship and for designing analogues with improved pharmacological profiles. uoa.gr

To facilitate the development of this compound as a payload for ADCs, synthetic strategies have been devised to introduce "click chemistry" functionalities, such as alkyne groups, into the molecule. medchemexpress.com Click chemistry offers a highly efficient and specific method for conjugating the cytotoxic drug to a linker attached to an antibody. nih.gov this compound itself contains an alkyne group, making it a suitable candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com This allows for the straightforward attachment of azide-modified linkers, enabling the construction of well-defined ADCs.

Diversification of the Disaccharide and β-Carboline Moieties

Structure-Activity Relationship Analysis of Synthetic Analogues

The synthesis of various this compound analogues allows for detailed structure-activity relationship (SAR) studies. These analyses are crucial for identifying the key structural features responsible for the molecule's potent cytotoxicity and for guiding the design of new, improved derivatives.

SAR studies have revealed the importance of the various molecular components for biological activity. For example, the deletion of both the hydroxyl and methylthioether functionalities and the replacement of the trisulfide moiety with a thioacetate (B1230152) group resulted in a highly potent, structurally simplified derivative. mdpi.com This indicates that these specific groups are not absolutely essential for high cytotoxicity.

The analysis of synthetic analogues has also shed light on the importance of the linker attachment point for ADC development. Studies have shown that the choice of linker and its point of attachment to the Shishijimicin payload can significantly affect the stability and efficacy of the resulting ADC. researchgate.net

Table 1: Structure-Activity Relationship of Shishijimicin Analogues

| Analogue/Modification | Key Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| Thioacetate Analogue | Replacement of trisulfide with a thioacetate group. mdpi.com | Maintained high potency, structurally simplified. mdpi.com | mdpi.com |

| Simplified Enediyne Core | Modifications to the enediyne structure. | Altered reactivity and DNA cleavage efficiency. researchgate.net | researchgate.net |

| Modified Disaccharide | Changes in the sugar units. | Influenced DNA binding and cytotoxicity. oup.com | oup.com |

Linker Chemistry for Conjugate Development in Research

Key considerations in linker design include:

Stability: The linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. oup.com

Cleavage: Once the ADC reaches the target cancer cell, the linker should be efficiently cleaved to release the active drug. mdpi.com Linkers can be designed to be cleaved by enzymes present in the cell or by the acidic environment of lysosomes.

Attachment Point: The point of attachment of the linker to both the antibody and the Shishijimicin payload is crucial. researchgate.netnih.gov Site-specific conjugation methods are often preferred to ensure a homogeneous ADC with a well-defined drug-to-antibody ratio (DAR). nih.gov

Various linker strategies have been explored for Shishijimicin-based ADCs. These include both cleavable and non-cleavable linkers. researchgate.net For instance, linkers have been attached to the phenolic group of the Shishijimicin core, representing a novel approach to enediyne ADC construction. researchgate.netacs.org Additionally, sterically hindered disulfide linkers have been successfully employed, a strategy also used for other enediyne ADCs like those based on calicheamicin (B1180863). oup.com The choice of linker can significantly impact the in vitro plasma stability and targeted cytotoxicity of the resulting ADC. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Shishijimicin A |

| p-Benzyne |

| Calicheamicin |

| Taxol (Paclitaxel) |

Identification of Linker Attachment Points (e.g., phenolic, β-carboline, allylic trisulfide)

The complex structure of the shishijimicin family offers several potential sites for the attachment of linkers, which are crucial for conjugating the cytotoxic payload to a delivery vehicle, such as an antibody. Key attachment points that have been explored include the phenolic group, the β-carboline moiety, and the allylic trisulfide group. researchgate.net

Researchers have successfully installed linkers onto the β-carboline portion of shishijimicin analogues. researchgate.net This has been achieved through the formation of either a primary or secondary carbamate. researchgate.net Another strategic location for linker attachment is the allylic trisulfide. In some designs, this trisulfide is replaced with a thioacetate group, which can then serve as a handle for conjugation. researchgate.netnih.gov A sterically hindered disulfide linkage has also been employed, drawing inspiration from the linker strategy used in calicheamicin-based ADCs. researchgate.net

The phenolic group on the carboline domain has also been identified as a prime site for linker attachment. nih.govresearchgate.netacs.orgnih.gov This approach represents a novel strategy for the creation of enediyne ADCs. researchgate.netresearchgate.netacs.orgnih.gov The synthesis and evaluation of linker-drugs using these different attachment points allow for a systematic exploration of the optimal molecular design for future ADCs. acs.orgnih.gov

Design of Cleavable and Non-Cleavable Linkers

The linker connecting the this compound payload to the antibody is a critical component that dictates the stability and mechanism of action of the resulting ADC. Linkers can be broadly categorized as either cleavable or non-cleavable. nih.govbroadpharm.comproteogenix.sciencebiochempeg.com

Cleavable linkers are designed to be stable in the bloodstream but are broken down by specific conditions within the target cancer cell, releasing the payload. broadpharm.comnih.gov Common cleavage mechanisms include:

Acid-sensitive linkers , such as those containing a hydrazone group, which hydrolyze in the acidic environment of endosomes and lysosomes. nih.govbroadpharm.com

Reducible linkers , which typically contain a disulfide bond. These are cleaved by the high intracellular concentrations of glutathione, releasing the drug. nih.gov

Enzyme-cleavable linkers , which incorporate peptide sequences (like the valine-citrulline dipeptide) that are recognized and cleaved by lysosomal proteases such as cathepsin B. nih.govbroadpharm.com

The use of cleavable linkers can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative cancer cells. nih.govbroadpharm.com

Non-cleavable linkers , such as those based on thioether or maleimidocaproyl (MC) chemistry, are more stable and rely on the complete degradation of the antibody within the lysosome to release the drug, which remains attached to the linker and an amino acid residue. biochempeg.comnih.gov This approach can offer a wider therapeutic window and reduced off-target toxicity due to increased plasma stability. biochempeg.comnih.gov However, it does not typically produce a bystander effect. nih.gov

For Shishijimicin-based ADCs, both cleavable and non-cleavable linker strategies have been considered in the design of analogues to optimize their therapeutic potential. researchgate.netresearchgate.net

Evaluation of Linker Stability and Drug Release in in vitro Biological Matrices

The stability of the linker is a crucial factor in the efficacy and safety of an ADC. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity. Therefore, the evaluation of linker stability in biological matrices like human plasma is a key step in the development process. acs.org

For Shishijimicin A-type linker-drugs, studies have been conducted to identify constructs with promising in vitro plasma stability. researchgate.netacs.orgnih.gov For instance, some conjugates have demonstrated excellent stability in human plasma, a desirable characteristic for an effective ADC. acs.org Conversely, analogues with hydrolytically labile groups, such as certain thioacetyl functionalities, were found to be unstable in plasma over a seven-day period. oup.com

The drug release mechanism is also rigorously tested. For enzyme-cleavable linkers, assays using specific enzymes like cathepsin B or lysosomal preparations are performed to confirm rapid and quantitative drug release. acs.org For example, studies on doxorubicin (B1662922) conjugates with cathepsin B-labile dipeptide linkers showed efficient drug release upon enzymatic action. acs.org The goal is to ensure that the linker remains intact in the bloodstream but efficiently releases the payload once the ADC has been internalized by the target cancer cell. biochempeg.com

Development as Research Payloads for Targeted Delivery Systems (e.g., Antibody-Drug Conjugates - ADCs)

Due to its extreme potency, this compound and its analogues are highly attractive candidates for use as payloads in ADCs. researchgate.netgoogle.comnih.gov ADCs are designed to combine the cell-killing power of a potent cytotoxic agent with the targeting specificity of a monoclonal antibody, thereby delivering the drug directly to cancer cells and sparing healthy tissues. nih.gov

Rational Design of Payload Structures for Conjugation

The design of a Shishijimicin-based payload for ADC development requires careful consideration of its structure to allow for effective conjugation without compromising its cytotoxic activity. This involves equipping the molecule with a suitable functional group for linker attachment. nih.govmdpi.com

Research has focused on creating analogues of Shishijimicin A that are structurally simpler yet retain high potency. nih.gov For example, an analogue where the hydroxyl and methylthioether groups were removed and the trisulfide was replaced by a thioacetate group proved to be a highly potent and simplified derivative suitable for use as a payload. nih.gov

Different linker-drug constructs have been synthesized using a common Shishijimicin payload but with varying linkers and attachment points. acs.orgnih.gov This allows for a systematic investigation into the optimal design for targeted cancer therapy. acs.orgnih.gov The installation of linkers has been explored at the β-carboline moiety and the allylic trisulfide group, enabling the creation of site-specific ADCs. researchgate.net Conjugation through the phenolic moiety of the Shishijimicin payload represents a novel and promising approach for creating new enediyne ADCs. researchgate.netacs.orgnih.gov

In vitro Evaluation of Conjugate Constructs (specificity, targeted cytotoxicity)

Once Shishijimicin-based ADCs are constructed, they undergo rigorous in vitro evaluation to assess their specificity and targeted cytotoxicity. These studies are essential to confirm that the ADC is effective against cancer cells that express the target antigen while having minimal effect on non-target cells.

The evaluation process typically involves testing the ADCs against a panel of cancer cell lines with varying levels of expression of the target antigen. acs.org The results of these studies have shown that Shishijimicin-based ADCs can exhibit potent and selective cytotoxicities. researchgate.net

Researchers have identified Shishijimicin A-type linker-drugs that, when conjugated to antibodies, demonstrate excellent targeted cytotoxicity and specificity. researchgate.netacs.orgnih.gov The pharmacological profiles of some of these novel ADCs have been found to be comparable to the clinically approved ADC, Kadcyla. researchgate.netresearchgate.netacs.orgnih.gov These promising in vitro results underscore the potential of Shishijimicin analogues as payloads for the next generation of targeted cancer therapies.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Identity Confirmation of Research Compounds (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental to the isolation, purification, and confirmation of purity and identity of Shishijimicin B and its synthetic precursors. Given the complexity of the syntheses and the presence of potential isomers, high-resolution separation techniques are indispensable. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. nih.govnih.gov Reversed-phase HPLC, using columns such as C18, is typically employed with gradient elution systems, often consisting of water and acetonitrile (B52724) with additives like trifluoroacetic acid or formic acid to improve peak shape. UV detection is used to monitor the elution of the compound and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is crucial for confirming the identity of the target compound by providing its molecular weight. mdpi.comlcms.cz High-resolution mass spectrometry (HRMS) coupled with LC can confirm the elemental composition of this compound, further validating its identity. nih.gov In the context of ADC development, LC-MS is also a critical tool for analyzing the drug-to-antibody ratio (DAR). mdpi.com

Flash column chromatography is extensively used for the purification of synthetic intermediates on a larger scale during the total synthesis process. mdpi.com Normal-phase (silica gel) or reversed-phase media are selected based on the polarity of the compounds being separated.

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| HPLC | Purity assessment, Isomer separation | C18, Phenyl-Hexyl | Acetonitrile/Water Gradient | UV-Vis (Diode Array Detector) |

| LC-MS | Identity confirmation, Molecular weight determination, ADC analysis | C18, C8 | Acetonitrile/Water or Methanol/Water with Formic Acid | Mass Spectrometry (e.g., Q-TOF, Orbitrap) |

| Flash Chromatography | Purification of synthetic intermediates | Silica Gel, C18 | Hexanes/Ethyl Acetate (B1210297), Dichloromethane/Methanol | UV, Refractive Index |

Spectroscopic and Spectrometric Methods for Detailed Structural Analysis of Synthetic Intermediates and Products

The unambiguous determination of the complex structure of this compound and its synthetic intermediates requires a combination of advanced spectroscopic and spectrometric techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed chemical structure and stereochemistry of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are used to establish the connectivity of atoms and the spatial relationships between them. For instance, NOESY experiments were critical in assigning the stereochemistry of isomers during the synthesis of the shishijimicin A disaccharide domain. nih.gov

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides precise mass measurements, which are used to determine the elemental formula of the molecule. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable structural information about different parts of the molecule, such as the enediyne core and the disaccharide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The characteristic chromophores in this compound, including the β-carboline and enediyne systems, give rise to a distinct UV-Vis spectrum that can be used for identification and for studying interactions with other molecules, such as DNA. researcher.lifenih.gov

Table 2: Spectroscopic Methods for Structural Elucidation

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Connectivity, Stereochemistry, 3D Structure | Elucidation of the complete structure, assignment of relative stereochemistry in the sugar and carboline moieties. |

| Mass Spectrometry | Molecular Weight, Elemental Composition, Fragmentation | Confirmation of molecular formula, structural verification of the enediyne core and carbohydrate domains. |

| UV-Vis Spectroscopy | Electronic Transitions | Confirmation of chromophore presence, studying DNA binding interactions. |

Methods for Quantification in Complex Biological Matrices (for in vitro and ex vivo research samples)

To evaluate the pharmacokinetic properties and efficacy of this compound or its ADCs, sensitive and selective methods are required for its quantification in complex biological matrices like plasma, serum, or tissue homogenates.

LC-MS/MS is the gold standard for quantifying small molecules in biological samples due to its high sensitivity, specificity, and wide dynamic range. The method typically involves protein precipitation or solid-phase extraction (SPE) to remove matrix components, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

For ADCs containing this compound, hybrid methods combining ligand-binding assays with LC-MS are often employed. researchgate.net Immunoaffinity capture, using an antibody that binds to the ADC's monoclonal antibody portion, can be used to enrich the ADC from the biological matrix. Following capture, the payload can be released and quantified, or the intact/partially digested ADC can be analyzed by LC-MS. researchgate.net

Bioassays can also serve as a method for quantification, although they are less specific. For related natural products like Kedarcidin, bioassays against sensitive bacterial strains (Micrococcus luteus) were used to track activity during purification. nih.govnih.gov Similarly, a biochemical induction assay that detects DNA damage can be used to measure the activity of enediyne compounds. nih.gov

Biophysical Characterization of Interactions with Biological Targets (e.g., DNA binding assays, enzyme kinetics)

Understanding how this compound interacts with its biological target, DNA, is crucial to elucidating its mechanism of action. Based on extensive studies of Shishijimicin A, this compound is expected to bind to DNA and cause cleavage. researchgate.netnih.gov

DNA binding can be investigated using several biophysical techniques. UV-Vis spectroscopy can detect changes in the absorbance spectrum of this compound upon binding to DNA. researcher.life Fluorescence spectroscopy and circular dichroism are also powerful techniques to establish the binding mode. researcher.life

Electrophoretic mobility shift assays (EMSA) are used to visualize DNA cleavage. In these experiments, supercoiled plasmid DNA is incubated with this compound, and the resulting mixture is analyzed by agarose (B213101) gel electrophoresis. The conversion of supercoiled DNA to nicked (single-strand break) and linear (double-strand break) forms provides direct evidence of DNA cleavage activity. researchgate.netnih.gov Competition assays with known DNA minor groove binders can help to pinpoint the binding site. researchgate.netnih.gov Studies on Shishijimicin A indicate that it binds to the minor groove of DNA, with its β-carboline moiety playing a role through intercalation. researchgate.netnih.gov The DNA cleavage itself is proposed to occur via the formation of a 1,4-benzenoid diradical through Bergman cycloaromatization of the enediyne core. researchgate.netnih.gov

Single-molecule force spectroscopy is another advanced technique that can quantitatively characterize the binding of molecules to DNA by measuring changes in the mechanical properties of DNA upon interaction. nih.gov

Characterization of Conjugate Properties (e.g., drug-antibody ratio, conformational stability)

When this compound is used as a payload in an antibody-drug conjugate (ADC), the resulting bioconjugate must be thoroughly characterized. mdpi.comacs.orgacs.org

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts the conjugate's efficacy and toxicity. lcms.cz The average DAR and the distribution of different drug-loaded species are typically measured using LC-MS. Analysis can be performed on the intact ADC under native or denaturing conditions, or after deglycosylation or reduction of the antibody into its light and heavy chains. mdpi.comlcms.cz

Table 3: Example DAR Distribution for a this compound-ADC by LC-MS

| Species | Drug Load | Relative Abundance (%) |

|---|---|---|

| Unconjugated mAb | 0 | 5 |

| ADC | 2 | 20 |

| ADC | 4 | 50 |

| ADC | 6 | 20 |

| ADC | 8 | 5 |

| Average DAR | | 4.0 |

Conformational stability of the ADC is another key parameter. The conjugation of a hydrophobic payload like this compound can potentially perturb the structure of the antibody, affecting its stability and propensity to aggregate. Differential Scanning Calorimetry (DSC) is a biophysical technique used to assess the thermal stability of the ADC. lcms.cz By measuring the thermal transition midpoint (Tm) of the antibody's domains (Fab and Fc), DSC can detect changes in stability upon conjugation. A significant decrease in Tm may indicate a less stable conjugate. lcms.cz

Q & A

Q. What are the key structural features of Shishijimicin B, and how do they relate to its cytotoxic activity?

this compound belongs to the enediyne class, characterized by a reactive 10-membered enediyne core and a β-carboline disaccharide domain. The enediyne moiety generates radical species via Bergman cycloaromatization, inducing DNA double-strand breaks, while the β-carboline intercalates into DNA, enhancing cytotoxicity . Structural analogs lacking the β-carboline show reduced DNA-binding affinity, emphasizing its role in biological activity .

Q. What synthetic strategies are employed for constructing the enediyne core in this compound?

While this compound’s total synthesis is not explicitly detailed in the literature, its structural similarity to Shishijimicin A suggests shared methodologies. Key steps include:

- Reetz–Müller-Starke reaction to install the sulfur-bearing quaternary carbon in the disaccharide domain .

- Carboline dianion-aldehyde coupling to integrate the β-carboline motif .

- Bergman cycloaromatization to activate the enediyne core under physiological conditions . These methods prioritize regioselectivity and stability to avoid premature enediyne activation .

Q. How is the cytotoxicity of this compound quantified, and what are its IC₅₀ values across cell lines?

this compound exhibits IC₅₀ values of 2.0–3.3 nM in cancer cell lines, measured via cell viability assays (e.g., MTT or CellTiter-Glo). Its potency is comparable to Shishijimicin A but lower than derivatives with optimized linker-drug configurations (e.g., IC₅₀ < 1 nM in select analogs) . Discrepancies in reported values may arise from assay conditions or compound purity .

Advanced Research Questions

Q. What experimental designs are recommended for resolving contradictions in this compound’s DNA-binding vs. cytotoxicity data?

- Comparative SAR studies : Synthesize analogs with modified β-carboline or disaccharide domains to isolate DNA intercalation effects .

- Single-molecule imaging : Use atomic force microscopy (AFM) or fluorescence-based assays to visualize DNA cleavage kinetics .

- Transcriptomic profiling : Compare gene expression changes in cells treated with this compound vs. enediyne-deficient analogs to identify pathways linked to cytotoxicity .

Q. How can this compound be optimized for antibody-drug conjugate (ADC) development?

- Linker design : Introduce thiol-reactive groups (e.g., maleimide) or click chemistry handles (e.g., azide/alkyne) for site-specific conjugation .

- Stability assays : Evaluate plasma stability of linker-Shishijimicin B conjugates via HPLC-MS to prevent premature payload release .

- In vivo efficacy : Test ADC candidates in xenograft models with HER2-positive tumors, using Shishijimicin A-derived ADCs as benchmarks (e.g., 90% tumor regression at 3 mg/kg) .

Q. What methodologies address challenges in scaling up this compound synthesis?

- Flow chemistry : Implement continuous-flow systems for hazardous enediyne intermediates to improve safety and yield .

- Catalytic asymmetric synthesis : Replace stoichiometric chiral auxiliaries in carboline formation with organocatalysts (e.g., proline derivatives) .

- Process analytical technology (PAT) : Use real-time NMR or IR monitoring to control critical reaction parameters (e.g., temperature, pH) .

Q. How can researchers validate the DNA damage mechanism of this compound while minimizing off-target effects?

- Comet assays : Quantify single- and double-strand breaks in treated vs. untreated cells .

- γH2AX immunofluorescence : Detect DNA damage foci as a biomarker of enediyne activity .

- Proteasome inhibition : Co-treat with MG-132 to distinguish this compound-induced apoptosis from nonspecific cytotoxicity .

Methodological Recommendations

- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including solvent purity, reaction times, and characterization data (e.g., ¹H/¹³C NMR, HRMS) .

- Data validation : Use orthogonal assays (e.g., SPR for DNA binding, LC-MS for metabolite profiling) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.